molecular formula C17H12N2O2S2 B2559481 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379241-50-6

5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2559481
CAS No.: 379241-50-6
M. Wt: 340.42
InChI Key: DLEDXCLUNJGJEM-UHFFFAOYSA-N
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Description

5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of furan, phenyl, and thieno[2,3-d]pyrimidin-4-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of 5-methylfuran-2-carbaldehyde with a suitable thiourea derivative, followed by cyclization and subsequent functional group modifications, can yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[2,3-d]pyrimidin-4-one ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidin-4-one ring or other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit certain kinases or other enzymes involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidin-4-one derivatives, such as:

Uniqueness

What sets 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c1-10-7-8-13(21-10)12-9-23-15-14(12)16(20)19(17(22)18-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEDXCLUNJGJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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